4-azido-3-chlorobenzonitrile
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Overview
Description
4-Azido-3-chlorobenzonitrile is an organic compound with the molecular formula C7H3ClN4. It is a derivative of benzonitrile, where the benzene ring is substituted with an azido group (-N3) and a chlorine atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-azido-3-chlorobenzonitrile typically involves the introduction of the azido group to a chlorobenzonitrile precursor. One common method is the nucleophilic substitution reaction where 4-chloro-3-nitrobenzonitrile is treated with sodium azide (NaN3) in a suitable solvent such as dimethylformamide (DMF) at elevated temperatures. The reaction proceeds via the displacement of the nitro group by the azido group .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring safety protocols due to the potentially explosive nature of azides.
Chemical Reactions Analysis
Types of Reactions
4-Azido-3-chlorobenzonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, forming new compounds with different functional groups.
Cycloaddition Reactions: The azido group can engage in [3+2] cycloaddition reactions, forming triazoles and other heterocycles.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Sodium Azide (NaN3): Used for introducing the azido group.
Dimethylformamide (DMF): Common solvent for nucleophilic substitution reactions.
Hydrogen Gas (H2) and Palladium Catalyst: Used for reduction reactions.
Major Products Formed
Triazoles: Formed via cycloaddition reactions.
Amines: Formed via reduction of the azido group.
Scientific Research Applications
4-Azido-3-chlorobenzonitrile has several applications in scientific research:
Organic Synthesis: Used as a precursor for the synthesis of various heterocyclic compounds, including triazoles, which are important in medicinal chemistry.
Material Science:
Bioconjugation: The azido group can be used in click chemistry for bioconjugation, allowing the attachment of biomolecules to various substrates.
Mechanism of Action
The mechanism of action of 4-azido-3-chlorobenzonitrile primarily involves the reactivity of the azido group. In cycloaddition reactions, the azido group acts as a dipole, reacting with dipolarophiles to form triazoles. In reduction reactions, the azido group is converted to an amine group, which can further participate in various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
4-Azidobenzonitrile: Similar structure but lacks the chlorine substituent.
3-Chlorobenzonitrile: Lacks the azido group.
4-Chloro-3-nitrobenzonitrile: Precursor in the synthesis of 4-azido-3-chlorobenzonitrile.
Uniqueness
This compound is unique due to the presence of both the azido and chlorine substituents on the benzene ring. This combination allows for diverse reactivity and the formation of a wide range of derivatives, making it a valuable compound in synthetic organic chemistry.
Properties
CAS No. |
1515736-24-9 |
---|---|
Molecular Formula |
C7H3ClN4 |
Molecular Weight |
178.6 |
Purity |
95 |
Origin of Product |
United States |
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